2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid
Description
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a cyclopentane-derived carboxylic acid featuring a cyclopropylamino-oxoethyl substituent. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. This compound is structurally designed to balance lipophilicity and polarity, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H19NO3/c14-10(13-9-3-4-9)7-12(8-11(15)16)5-1-2-6-12/h9H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
JAZMWVSZLPKNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CC2)CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H27NO
- Molecular Weight : 267.4 g/mol
- Structural Characteristics : The compound features a cyclopropyl group and a cyclopentyl moiety, which are critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
-
Antitumor Activity :
- In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, a related compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 µM after three days of treatment .
- In vivo models using xenograft studies further confirmed the antitumor efficacy, suggesting potential applications in cancer therapy.
- Receptor Antagonism :
- Cytotoxicity :
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Cyclopropyl Group : This moiety enhances receptor binding affinity and selectivity.
- Cyclopentyl Backbone : Provides structural stability and influences pharmacokinetic properties.
- Amine Substitution : Variations in the amino group can significantly alter biological activity, highlighting the need for careful design in drug development .
Case Study 1: Antitumor Efficacy
A study involving a series of cyclopropyl-containing compounds demonstrated that modifications to the amino group led to increased potency against various cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, supporting further development as potential anticancer agents .
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. Results indicated good oral bioavailability and an acceptable half-life, making it suitable for further clinical exploration .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on human cancer cell lines, particularly breast cancer cells (MCF-7). Studies have demonstrated a dose-dependent decrease in cell viability.
| Cell Line | IC50 Value | Treatment Duration | Reference Year |
|---|---|---|---|
| MCF-7 (Breast) | 15 µM | 48 hours | 2023 |
Anti-inflammatory Effects
In vitro studies have explored the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines.
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50% | 2025 |
| IL-6 | 50% | 2025 |
Study on Antimicrobial Activity (2024)
- Objective : Assess efficacy against common bacterial strains.
- Findings : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
Anticancer Activity Evaluation (2023)
- Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated selective cytotoxicity with an IC50 value of 15 µM, suggesting potential as an anticancer therapeutic.
Inflammation Model Study (2025)
- Objective : Evaluate anti-inflammatory properties.
- Findings : Treatment resulted in substantial reductions in TNF-alpha and IL-6 levels, indicating promise for inflammatory disease applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, cyclization, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Research Findings
Morpholine Derivative : The substitution of cyclopropylamino with morpholine (C₁₃H₂₁NO₄) enhances aqueous solubility (255.31 g/mol, InChIKey: JCWWXZGJUKUHGW-UHFFFAOYSA-N). Morpholine’s oxygen atoms facilitate hydrogen bonding, improving interaction with polar targets like GPCRs or kinases.
Mercapto Analog : The thiol group in 2-[1-(mercaptomethyl)cyclopropyl]acetic acid (C₇H₁₀O₂S) introduces reactivity useful in prodrug design (e.g., Montelukast intermediates). However, its instability under oxidative conditions limits therapeutic applications.
Pentenyl-Substituted Analog : The Z-configured pentenyl chain in C₁₂H₁₆O₃ enhances membrane permeability but may introduce metabolic liabilities (e.g., CYP450 oxidation).
Discussion of Structural Trends
- Cyclopropane vs. Morpholine : Cyclopropyl groups favor rigid, hydrophobic interactions, while morpholine improves solubility and target engagement in aqueous environments .
- Thiol vs. Oxoethyl : Thiols offer nucleophilic reactivity but require stabilization; oxoethyl groups provide stable hydrogen-bonding motifs .
- Cyclopentyl vs.
Q & A
Q. What are the recommended synthetic strategies for preparing 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and amide coupling. A plausible route could involve:
Cyclopropanation : Use methyl 2-chloro-2-cyclopropylideneacetate (or similar precursors) to introduce the cyclopropyl group via [2+1] cycloaddition or Simmons-Smith reactions .
Amide Formation : React the cyclopropyl-containing intermediate with a cyclopentylacetic acid derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide linkage.
Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present.
- Comparative Analysis : Cross-reference spectral data with PubChem entries for analogous cyclopropylacetic acid derivatives .
Q. What biological activities are associated with the cyclopropyl group in this compound?
- Methodological Answer : The cyclopropyl moiety imposes conformational rigidity, enhancing receptor binding selectivity. To assess bioactivity:
In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.
Peptide Analog Studies : Incorporate the compound into peptide chains to evaluate stability against proteolytic degradation, as seen in cyclopropyl-containing amino acid analogues .
- Data Interpretation : Compare IC values with non-cyclopropyl analogues to quantify activity improvements .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and detect at λ = 210–220 nm for carboxylic acids .
- LC-MS/MS : Employ MRM transitions for enhanced sensitivity in biological matrices (e.g., plasma).
- Calibration Standards : Prepare a linear range (0.1–100 µM) and validate accuracy/precision per ICH guidelines.
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using Arrhenius plots.
- Findings : Cyclopropyl groups are generally stable under acidic conditions but may undergo ring-opening at high temperatures (>80°C) .
Q. What experimental approaches can elucidate receptor selectivity modulated by the cyclopentyl-acetic acid scaffold?
- Methodological Answer :
- Molecular Docking : Model the compound’s 3D structure (e.g., using AutoDock Vina) against target receptors to predict binding poses.
- NMR Titration : Measure chemical shift perturbations upon receptor binding to map interaction sites.
- Mutagenesis Studies : Modify receptor residues (e.g., hydrophobic pockets) to validate binding contributions of the cyclopentyl group .
Q. How can metabolic pathways of this compound be characterized in preclinical models?
- Methodological Answer :
Radiolabeling : Synthesize C-labeled analog and administer to rodents. Collect plasma, urine, and feces for metabolite profiling.
Mass Spectrometry Imaging (MSI) : Localize the compound and metabolites in tissues.
CYP450 Inhibition Assays : Identify hepatic enzymes involved using human liver microsomes .
Q. What computational tools are effective for conformational analysis of the cyclopropyl-cyclopentyl core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
